3-methyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
- It belongs to the class of benzamides and contains a thiadiazole ring, a pyrrolidinone ring, and a phenyl group.
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
3-methyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide: is a complex organic compound with the chemical formula C22H22N8O2.
Preparation Methods
- The title compound was synthesized as previously reported by reacting ethyl 2-cyano-3-ethoxyacrylate with 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide in boiling ethanol for 2 hours .
- Industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could reduce specific functional groups, altering its properties.
Substitution: Substitution reactions may occur at various positions, affecting its reactivity.
Common Reagents: Reagents like oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NH3) could be involved.
Major Products: These reactions could yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties, potential as a drug candidate, or role in disease pathways.
Industry: Evaluate its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may inhibit enzymes, modulate signaling pathways, or interact with cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Highlight its unique features, distinguishing it from other compounds.
3-methyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide: can be compared with related benzamides, such as Imatinib EP Impurity F (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine).
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-methyl-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13-6-5-8-15(10-13)19(27)22-21-24-23-20(28-21)16-11-18(26)25(12-16)17-9-4-3-7-14(17)2/h3-10,16H,11-12H2,1-2H3,(H,22,24,27) |
InChI Key |
GVJKXNPKNJTVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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